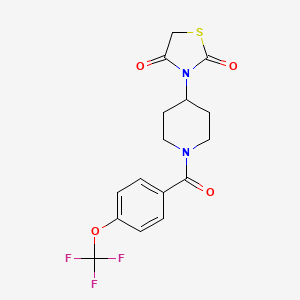![molecular formula C12H13FN6O2 B2404058 {4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine CAS No. 672918-95-5](/img/structure/B2404058.png)
{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring that consists of two nitrogen atoms. It’s a key component of many larger biomolecules, including the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings with various functional groups attached. For example, 4-amino-3-fluorophenylboronic acid has a fluorine atom and an amino group attached to a phenyl ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the amino group (-NH2) is a common functional group that can participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amino group can affect the compound’s reactivity and solubility .
Scientific Research Applications
Antifungal and Antitumor Agents
One study synthesized and evaluated nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, demonstrating significant antitumor activity against methotrexate-resistant murine reticulosarcoma, combining significant antitumor activity with minimal toxicity (Robson et al., 1997).
Neuroprotective Agents
Another study focused on novel 4-arylpyrimidine derivatives, showing potential as anti-anoxic and anti-lipid peroxidation agents, indicating their use in cerebral protective strategies (Kuno et al., 1992).
Inhibition of Nitric Oxide Production
A series of 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated inhibition of immune-activated nitric oxide production, with one derivative showing higher activity than the most potent reference compound, suggesting applications in immunoregulation (Jansa et al., 2014).
Fluorescent Sensors for Biomolecule Detection
The development of a solvatochromic fluorophore based on 4-N,N-dimethylamino-1,8-naphthalimide for studying protein-protein interactions highlights the compound's utility in bioanalytical applications, offering advantages such as greater chemical stability and improved synthetic accessibility (Loving & Imperiali, 2008).
Antimicrobial and Cytotoxic Agents
A study on a nickel(II) complex incorporating 2-aminopyrimidine and 4-chloropyridine-2,6-dicarboxylate revealed antimicrobial activities against various bacteria and fungi, as well as cytotoxic effects on cancer cell lines, demonstrating the compound's potential in antimicrobial and anticancer applications (Abdolmaleki et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O2/c1-18(2)12-16-10(14)9(19(20)21)11(17-12)15-8-5-3-4-7(13)6-8/h3-6H,1-2H3,(H3,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCWOBZBZVTOQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403977.png)
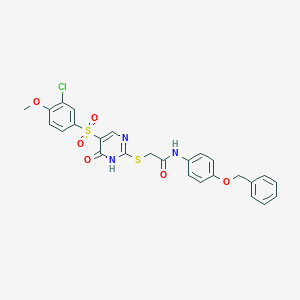

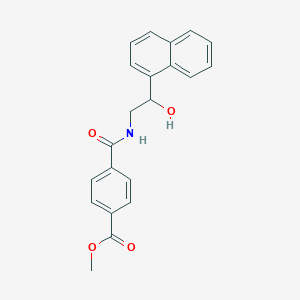
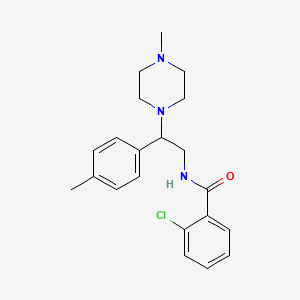
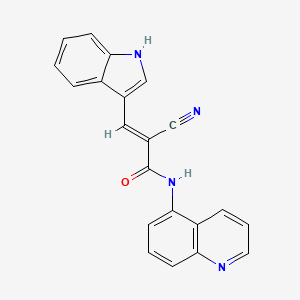
![N-(4-acetamidophenyl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2403987.png)
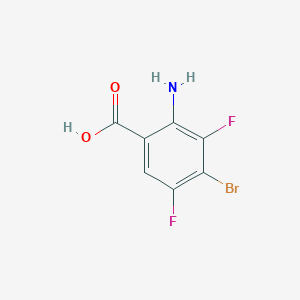
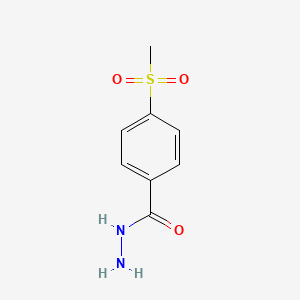
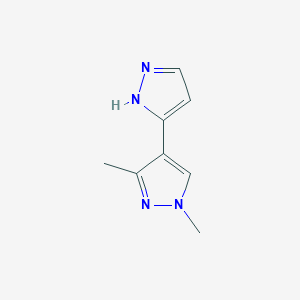
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide](/img/structure/B2403993.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)
